molecular formula C18H16N2O4 B2811200 3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole CAS No. 305372-79-6

3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole

Cat. No. B2811200
CAS RN: 305372-79-6
M. Wt: 324.336
InChI Key: LJABZXUJICDUMK-UHFFFAOYSA-N
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Description

The compound “3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The 1,3-benzodioxol-5-yl group is a methylenedioxyphenyl system, which is found in a variety of therapeutic agents and natural products .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. Unfortunately, without more specific information or computational tools, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Scientific Research Applications

Reactions with Nitrogen Dioxide and Nitrous Acid

The interaction of indoles with nitrogen dioxide and nitrous acid has been extensively studied. For instance, the reaction of 2-phenyl- and 1-methyl-2-phenylindole with these agents in an aprotic solvent like benzene leads predominantly to isonitroso and 3-nitroso indole derivatives. Such reactions are pivotal in understanding the chemical behavior of indoles under various conditions, providing insights into potential applications in synthetic chemistry (Astolfi et al., 2006).

Design and Synthesis for Biological Activities

Indole derivatives are integral in designing compounds with potential biological activities. For instance, the synthesis and evaluation of 5-nitro benzimidazole with indole derivatives as angiotensin II receptor antagonists highlight the therapeutic potential of these compounds, particularly in treating hypertension (Zhu et al., 2014). Another study focuses on the synthesis of nitromethyl-, N-methylindolyl-, or N-methylindolylnitromethyl-substituted 1,4-benzothiazin(diazin)ones from alkyl 3-nitroacrylates, providing a spectrum of compounds with potential pharmacological activities (Pelipko et al., 2018).

Characterization of Compounds

The determination and characterization of compounds like (1R, 3R)-1-(1,3-benzodioxol-5-yl)-2-(chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester, a key intermediate in the synthesis of certain pharmaceuticals, is crucial. Techniques such as chiral high-performance liquid chromatography are employed for this purpose, ensuring the purity and effectiveness of the final pharmaceutical products (Yu et al., 2012).

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. This could include testing its biological activity and investigating its mechanism of action .

properties

IUPAC Name

3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-11-18(13-4-2-3-5-15(13)19-11)14(9-20(21)22)12-6-7-16-17(8-12)24-10-23-16/h2-8,14,19H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJABZXUJICDUMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C[N+](=O)[O-])C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole

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